2-(Quinolin-6-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(Quinolin-6-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-yl)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the amine group into a nitro or nitrile group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitrile derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(Quinolin-6-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride
- 2-(Quinolin-4-yl)ethan-1-amine dihydrochloride
- 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(Quinolin-6-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-quinolin-6-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11;;/h1-4,7-8H,5-6,12H2;2*1H |
InChI Key |
LCCZMQVVKKZBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCN)N=C1.Cl.Cl |
Origin of Product |
United States |
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